

# Atilotrelvir: A Head-to-Head Comparison with Other Antivirals for COVID-19

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Atilotrelvir**  
Cat. No.: **B12393515**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Atilotrelvir** (GST-HG171) with other antiviral agents, focusing on preclinical and clinical data. **Atilotrelvir** is a potent, broad-spectrum, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme in the viral replication cycle.

## Executive Summary

Preclinical studies indicate that **Atilotrelvir** demonstrates greater potency and efficacy compared to Nirmatrelvir, another 3CL protease inhibitor.<sup>[1]</sup> In a significant phase 2/3 clinical trial, **Atilotrelvir**, in combination with Ritonavir, was shown to be effective in reducing the time to symptom recovery and viral clearance in patients with mild to moderate COVID-19. Direct head-to-head clinical trials with other antivirals are not yet available.

## Preclinical Data: Atilotrelvir vs. Nirmatrelvir

**Atilotrelvir** has been directly compared to Nirmatrelvir in preclinical studies, revealing its potential as a superior therapeutic agent.

## In Vitro Antiviral Activity

**Atilotrelvir** exhibited 5-10 fold higher potency than Nirmatrelvir in cytopathic effect assays against various SARS-CoV-2 variants.<sup>[2][3]</sup> The 50% effective concentrations (EC50) with protein-binding adjustment are presented below.<sup>[4]</sup>

| SARS-CoV-2 Variant | Atilotrelvir (GST-HG171)<br>EC50 (ng/mL) | Nirmatrelvir EC50 (ng/mL) |
|--------------------|------------------------------------------|---------------------------|
| Wild Type          | 149.68                                   | 840.25                    |
| Omicron BA.4       | 93.22                                    | 190.07                    |
| Omicron BA.5       | 131.87                                   | 560.17                    |

## In Vivo Efficacy

In a mouse model of SARS-CoV-2 infection, **Atilotrelvir** demonstrated higher efficacy in reducing the viral load in lung tissue compared to Nirmatrelvir.[\[2\]](#)[\[3\]](#) Furthermore, studies in rats indicated that **Atilotrelvir** has a more favorable lung tissue distribution, with a 4-5 fold higher lung-to-plasma exposure ratio than Nirmatrelvir.[\[2\]](#)

## Clinical Data: Atilotrelvir plus Ritonavir vs. Placebo

A randomized, double-blind, placebo-controlled phase 2/3 clinical trial (NCT05656443) evaluated the efficacy and safety of **Atilotrelvir** in combination with Ritonavir in adult patients with mild to moderate COVID-19.

| Outcome                                         | Atilotrelvir +<br>Ritonavir | Placebo   | P-value |
|-------------------------------------------------|-----------------------------|-----------|---------|
| Median Time to<br>Sustained Symptom<br>Recovery | 13.0 days                   | 15.0 days | 0.031   |
| Time to Negative Viral<br>Conversion (HR)       | 0.75                        | -         | <0.0001 |

## Experimental Protocols

### Preclinical In Vitro Antiviral Assay (Cytopathic Effect Assay)

The antiviral activity of **Atilotrelvir** and Nirmatrelvir was assessed using a cytopathic effect (CPE) assay in Vero E6 cells.[\[3\]](#)

- Cell Seeding: Vero E6 cells were seeded in 96-well plates.
- Virus Infection: Cells were infected with various SARS-CoV-2 variants in the presence of a P-glycoprotein inhibitor (CP-100356).
- Compound Treatment: A series of concentrations of **Atilotrelvir** or Nirmatrelvir were added to the wells.
- Incubation: The plates were incubated, and the cytopathic effect was observed.
- Data Analysis: The EC50 values, representing the concentration of the compound that inhibits the viral CPE by 50%, were calculated.

## Preclinical In Vivo Efficacy Study (Mouse Model)

The in vivo efficacy was evaluated in a mouse model infected with SARS-CoV-2.[\[5\]](#) While the specific protocol for the direct comparison between **Atilotrelvir** and Nirmatrelvir is not detailed in the provided results, a general methodology for such studies is as follows:

- Animal Model: Severe combined immunodeficient (SCID) mice susceptible to SARS-CoV-2 infection were used.
- Infection: Mice were intranasally inoculated with a specific strain of SARS-CoV-2.
- Treatment: Treatment with **Atilotrelvir**, Nirmatrelvir, or a vehicle control was initiated post-infection, typically administered orally twice daily for a set duration (e.g., 3-5 days).
- Outcome Assessment: At the end of the treatment period, mice were euthanized, and lung tissues were collected to measure viral load (viral RNA copies and/or infectious virus titers).

## Clinical Trial Protocol (NCT05656443)

This was a multicenter, randomized, double-blind, placebo-controlled, phase 2/3 study.[\[6\]](#)

- Participants: Adult patients with mild to moderate COVID-19 with symptom onset within 72 hours were enrolled.
- Randomization: Patients were randomized in a 1:1 ratio to receive either **Atilotrelvir** (150 mg) plus Ritonavir (100 mg) or a corresponding placebo.
- Treatment: The assigned treatment was administered orally twice daily for 5 days.
- Primary Endpoint: The primary efficacy endpoint was the time to sustained recovery of 11 COVID-19-related clinical symptoms for at least two consecutive days within a 28-day period.

## Mechanism of Action and Signaling Pathways

**Atilotrelvir**, like Nirmatrelvir, is a 3CL protease inhibitor. The 3CL protease is a viral enzyme essential for the replication of SARS-CoV-2. It cleaves the viral polyproteins into functional non-structural proteins. By inhibiting this enzyme, these antivirals block the viral replication process.



[Click to download full resolution via product page](#)

Caption: Mechanism of **Atelotrelvir** as a 3CL Protease Inhibitor.

# Experimental Workflow: Phase 2/3 Clinical Trial

The workflow for the pivotal clinical trial of **Atilotrelvir** is outlined below.



[Click to download full resolution via product page](#)

Caption: Workflow of the **Atilotrelvir** Phase 2/3 Clinical Trial.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JSM Central || Article Info [jsmcentral.org]
- 3. jsmcentral.org [jsmcentral.org]
- 4. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atilotrelvir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Atilotrelvir: A Head-to-Head Comparison with Other Antivirals for COVID-19]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12393515#head-to-head-studies-of-tilotrelvir-and-other-antivirals>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)